molecular formula C17H15Cl2N5O2S B12016013 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 575466-20-5

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B12016013
CAS No.: 575466-20-5
M. Wt: 424.3 g/mol
InChI Key: HJZJRVLKVSCTMZ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a sulfanyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Attachment of Aromatic Substituents: The aromatic substituents are attached through electrophilic aromatic substitution reactions, utilizing reagents such as chlorobenzene derivatives.

    Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with 4-methoxyphenyl acetamide under suitable conditions, such as using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, converting them to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogenated benzenes, alkyl halides, and sulfonyl chlorides are employed under conditions like reflux or microwave-assisted heating.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: shares structural similarities with other triazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of substituents, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

575466-20-5

Molecular Formula

C17H15Cl2N5O2S

Molecular Weight

424.3 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H15Cl2N5O2S/c1-26-12-5-3-11(4-6-12)21-15(25)9-27-17-23-22-16(24(17)20)13-7-2-10(18)8-14(13)19/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

HJZJRVLKVSCTMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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